molecular formula C22H42N2O5Si2 B13445907 3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3

3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3

Cat. No.: B13445907
M. Wt: 473.8 g/mol
InChI Key: DDLOCFSZSYGOPG-HMOXHDCCSA-N
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Description

3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 is a synthetic nucleoside derivative. It is characterized by the presence of tert-butyldimethylsilyl groups at the 3’ and 5’ positions of the thymidine molecule. This compound is often used in research and development, particularly in the field of antiviral pharmaceuticals .

Preparation Methods

The synthesis of 3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of thymidine with tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide. The reaction conditions are mild, often performed at room temperature .

Chemical Reactions Analysis

3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 can undergo various chemical reactions, including:

Common reagents used in these reactions include tetra-n-butylammonium fluoride for deprotection and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 is primarily used in scientific research as an intermediate in the synthesis of antiviral pharmaceuticals, particularly those targeting HIV . It is also used in proteomics research and as a stable isotope-labeled compound for various analytical applications .

In chemistry, it serves as a protected nucleoside for the synthesis of more complex molecules. In biology and medicine, it is used in the development of antiviral agents and other therapeutic compounds. Its industrial applications are limited but may include use in the production of specialized pharmaceuticals.

Mechanism of Action

The mechanism of action of 3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 is primarily related to its role as an intermediate in the synthesis of antiviral agents. The tert-butyldimethylsilyl groups protect the hydroxyl groups during chemical reactions, allowing for selective modifications at other positions on the thymidine molecule. Once the desired modifications are made, the silyl groups can be removed to yield the active pharmaceutical compound .

Comparison with Similar Compounds

Similar compounds to 3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 include:

The uniqueness of 3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 lies in its dual protection at both the 3’ and 5’ positions, which allows for more selective and controlled chemical modifications.

Properties

Molecular Formula

C22H42N2O5Si2

Molecular Weight

473.8 g/mol

IUPAC Name

1-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C22H42N2O5Si2/c1-15-13-24(20(26)23-19(15)25)18-12-16(29-31(10,11)22(5,6)7)17(28-18)14-27-30(8,9)21(2,3)4/h13,16-18H,12,14H2,1-11H3,(H,23,25,26)/t16?,17-,18+/m0/s1/i1D3

InChI Key

DDLOCFSZSYGOPG-HMOXHDCCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2CC([C@@H](O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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